molecular formula C14H10F3NO3 B6317797 Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 155432-10-3

Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No. B6317797
CAS RN: 155432-10-3
M. Wt: 297.23 g/mol
InChI Key: VRQCYDQHNNDTPS-UHFFFAOYSA-N
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Description

Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate (PTC) is a synthetic compound that has been studied extensively in both laboratory and clinical settings. It has a wide range of applications in both scientific research and drug development. PTC is a highly versatile compound, and its unique properties make it ideal for a variety of applications.

Scientific Research Applications

Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of trifluoromethoxy groups on the structure and reactivity of molecules. Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has also been used to study the mechanisms of enzyme inhibition and drug-receptor interactions. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been used to study the effects of trifluoromethoxy groups on the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is not yet fully understood. However, it is believed that the trifluoromethoxy group of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate binds to the active site of enzymes, thus inhibiting their activity. Additionally, the trifluoromethoxy group may also interact with drug receptors, thus altering the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, trypsin, and lipoxygenase. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments. It is a highly versatile compound, and its unique properties make it ideal for a variety of applications. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is relatively inexpensive and easy to synthesize. However, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate also has some limitations. It is not as stable as some other compounds, and it can be difficult to store for long periods of time.

Future Directions

Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of potential applications in both scientific research and drug development. Further research is needed to better understand the mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to explore its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to develop more efficient and cost-effective methods for synthesizing and storing the compound. Finally, further research is needed to explore the potential of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate to be used in combination with other compounds to develop more effective drugs.

Synthesis Methods

Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized through a variety of methods. The most common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of an acid catalyst. This reaction produces a carbamate ester, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate. Alternatively, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of a base catalyst. This reaction produces a carbamate amide, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate.

properties

IUPAC Name

phenyl N-[4-(trifluoromethoxy)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-8-6-10(7-9-12)18-13(19)20-11-4-2-1-3-5-11/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQCYDQHNNDTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate

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